1,3-Dibenzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1,3-Dibenzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with benzoyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 1,2,3,4-tetrahydropyrimidine-2,4-dione with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process . The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dibenzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-dibenzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The benzoyl groups may facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzoylimidazolidine-2-thione: This compound is structurally similar but contains a sulfur atom in place of one of the oxygen atoms.
1,3-Dibenzoyl-3,4,5,6-tetrahydropyrimidine-2(1H)-thione: Another similar compound with a sulfur atom in the pyrimidine ring.
Uniqueness
1,3-Dibenzoyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of two benzoyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H12N2O4 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
1,3-dibenzoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H12N2O4/c21-15-11-12-19(16(22)13-7-3-1-4-8-13)18(24)20(15)17(23)14-9-5-2-6-10-14/h1-12H |
InChI Key |
BAXUXIYMZJAHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)N(C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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